molecular formula C17H18O5 B169836 Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- CAS No. 109091-08-9

Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)-

Cat. No.: B169836
CAS No.: 109091-08-9
M. Wt: 302.32 g/mol
InChI Key: GGZQGMKOFKNKQN-UHFFFAOYSA-N
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Description

Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)-, also known as Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)-, is a useful research compound. Its molecular formula is C17H18O5 and its molecular weight is 302.32 g/mol. The purity is usually 95%.
The exact mass of the compound Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 638498. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Benzophenones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

109091-08-9

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

(4-methoxyphenyl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C17H18O5/c1-19-13-7-5-11(6-8-13)16(18)12-9-14(20-2)17(22-4)15(10-12)21-3/h5-10H,1-4H3

InChI Key

GGZQGMKOFKNKQN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC

Synonyms

(4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone
PHT methanone

Origin of Product

United States

Synthesis routes and methods

Procedure details

Anhydrous AlCl3 (260 mg, 2 mmol) was added to a well-stirred solution of 3,4,5-trimethoxybenzoyl chloride (25) (461 mg, 2 mmol) and anisole (216 mg, 2 mmol) at 0° C. in CH2Cl2 (25 mL). The mixture was stirred while allowing it to warm to room temperature. After 6 h, the resultant dark reaction mixture was poured into ice cold 5% HCl (20 mL), and the CH2Cl2 layer was separated. The aqueous layer was extracted with an additional 30 mL of CH2Cl2, and the combined CH2Cl2 solutions were washed with saturated sodium bicarbonate solution. Evaporation of solvents from the dried CH2Cl2 extract and purification of the residue by chromatography on a column of silica gel, using 5% EtOAc in hexane as eluent, gave product 27 (487 mg, 80%); mp 72°-73° C.; 1H NMR (CDCl3, 200 MHz) δ7.83 (d, J=8.7 Hz, 2H), 7.03 (s, 2H), 6.98 (d, J=8.7 Hz, 2H), 3.94 (s, 3H), 3.90 (s, 3H), 3.88 (s, 6H); CIMS (isobutane) m/e 303 (MH+, 100). Anal. (C17H18O5), C, H.
Name
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
461 mg
Type
reactant
Reaction Step One
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
80%

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